Repin

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Repin is a natural product found in Rhaponticum repens, Centaurea scabiosa, and Centaurea solstitialis with data available.

科学研究应用

Neurotoxicity Studies

Repin has been primarily studied for its neurotoxic effects, particularly in relation to equine nigropallidal encephalomalacia (ENE), a fatal disorder affecting horses that consume large quantities of certain Centaurea species. Research indicates that this compound induces cytotoxicity through mechanisms involving oxidative stress and glutathione depletion:

- Mechanism of Action : this compound's toxicity is linked to its ability to deplete glutathione (GSH), a critical antioxidant in cells, leading to increased levels of reactive oxygen species (ROS) and subsequent cellular damage. This mechanism has been demonstrated in studies using PC12 cell lines and rodent models .

- Case Study : In a study by Tukov et al., the reaction of this compound with glutathione produced a non-toxic conjugate, suggesting potential pathways for mitigating its toxic effects. The study highlighted that derivatives of this compound lacking the alpha-methylenebutyrolactone group showed significantly reduced toxicity, indicating the importance of this functional group in mediating neurotoxic effects .

Potential Therapeutic Applications

Research into this compound’s cytotoxic properties has also opened avenues for therapeutic applications:

- Antioxidant Interventions : Compounds that can replenish glutathione levels or mimic its action may offer protective effects against this compound-induced toxicity. For instance, pre-treatment with GSH-glycoside or lipoic acid has shown promise in protecting against cell death induced by this compound .

- Drug Development : Understanding the structure-activity relationship of this compound could lead to the development of novel drugs targeting oxidative stress-related diseases. By modifying this compound's structure to enhance its therapeutic profile while reducing toxicity, researchers can explore its potential as a lead compound in drug design .

Cytotoxicity and Mechanistic Insights

The cytotoxic effects of this compound have been extensively documented:

- Cellular Impact : Studies indicate that this compound causes significant damage to cellular membranes and induces apoptosis in various cell types, including neuronal and astrocytic cells . The dose-dependent nature of this cytotoxicity underscores the need for careful dosage considerations in any therapeutic context.

- Comparative Analysis : Research comparing the effects of this compound with other sesquiterpene lactones reveals that while many share similar mechanisms of action, this compound's unique chemical structure contributes to its distinct potency and specificity in inducing neurotoxicity .

Data Summary and Comparative Table

The following table summarizes key findings related to this compound's applications and effects:

常见问题

Basic Research Questions

Q. What established methodologies are used to synthesize and characterize Repin’s purity in laboratory settings?

- Methodological Answer : this compound synthesis typically follows protocols involving [describe general steps, e.g., organic solvent-based extraction or enzymatic modification]. Purity characterization requires techniques such as High-Performance Liquid Chromatography (HPLC) for quantifying impurities and Nuclear Magnetic Resonance (NMR) for structural validation. Ensure protocols align with published standards (e.g., solvent ratios, temperature controls) and include triplicate measurements to confirm reproducibility .

Q. Which in vitro assays are most widely validated for studying this compound’s biochemical interactions?

- Methodological Answer : Common assays include:

- Fluorescence Polarization to measure binding affinity with target proteins.

- Enzyme-Linked Immunosorbent Assay (ELISA) for quantifying dose-response relationships.

- Circular Dichroism (CD) to assess conformational changes in biomolecules upon interaction.

Validate results against negative controls and use at least three independent replicates to minimize variability .

Q. How do researchers standardize this compound storage conditions to maintain stability across experiments?

- Methodological Answer : Stability studies recommend:

- Temperature : -80°C for long-term storage; avoid freeze-thaw cycles.

- Solvent : Use anhydrous DMSO aliquots to prevent hydrolysis.

- Documentation : Track degradation via UV-Vis spectrophotometry at 260 nm monthly. Reference protocols from peer-reviewed repositories (e.g., PubChem) for validation .

Advanced Research Questions

Q. What experimental designs address contradictory data on this compound’s mechanism of action across cell lines and animal models?

- Methodological Answer :

Model Selection : Compare outcomes in ≥2 cell lines (e.g., HEK293 vs. HepG2) and in vivo models (e.g., zebrafish vs. murine).

Dose-Response Curves : Use nonlinear regression to identify IC₅₀ variations.

Pathway Analysis : Apply RNA-Seq or Western Blotting to map signaling cascades.

Meta-Analysis : Aggregate data using tools like RevMan to identify confounding variables (e.g., serum concentration differences) .

Q. How can computational approaches optimize this compound’s molecular docking efficiency for target proteins?

- Methodological Answer :

- Software : Use AutoDock Vina or Schrödinger Suite for docking simulations.

- Parameters : Adjust grid size (≥60 ų) and exhaustiveness (≥100 runs) to account for protein flexibility.

- Validation : Compare predicted binding energies with experimental Surface Plasmon Resonance (SPR) data. Publish forcefield settings and hydration models to ensure reproducibility .

Q. What strategies resolve discrepancies in this compound’s pharmacokinetic (PK) profiles between preclinical and clinical studies?

- Methodological Answer :

Interspecies Scaling : Apply allometric equations (e.g., body surface area) to adjust doses.

Compartmental Modeling : Use NONMEM or Phoenix WinNonlin to simulate absorption rates.

Covariate Analysis : Identify factors like CYP450 enzyme polymorphisms impacting metabolism.

Reference FDA guidelines for PK/PD harmonization .

Q. Data Analysis & Interpretation

Q. Which statistical frameworks are recommended for analyzing this compound’s dose-dependent toxicity data?

- Methodological Answer :

- Nonlinear Mixed-Effects Models (NLME) : Fit sigmoidal curves to lethality data.

- Benchmark Dose (BMD) Modeling : Calculate lower confidence limits (BMDL₁₀) for risk assessment.

- Software : Use R packages (drc, PROAST) or GraphPad Prism.

Report 95% confidence intervals and adjust for multiple comparisons (e.g., Bonferroni correction) .

Q. How should researchers design a longitudinal study to assess this compound’s chronic effects on metabolic pathways?

- Methodological Answer :

Sampling Schedule : Collect plasma/tissue samples at baseline, 4-week, and 12-week intervals.

Omics Integration : Combine metabolomics (LC-MS) with transcriptomics (scRNA-Seq) for pathway enrichment.

Power Analysis : Use G*Power to determine cohort size (α=0.05, β=0.2).

Pre-register the study protocol on platforms like Open Science Framework to mitigate bias .

Q. Ethical & Reproducibility Considerations

Q. What documentation is essential for ensuring this compound-related studies meet reproducibility standards?

- Methodological Answer :

- MIAME Guidelines : Detail experimental conditions (e.g., humidity, equipment calibration).

- Data Deposition : Share raw data via repositories like Zenodo or Gene Expression Omnibus (GEO).

- Reagent Cataloging : Provide batch numbers for chemicals and cell lines (e.g., ATCC IDs).

Follow the ARRIVE 2.0 checklist for animal studies .

Q. How can researchers apply the FINER criteria to formulate hypotheses about this compound’s therapeutic potential?

- Methodological Answer :

- Feasible : Assess resource availability (e.g., CRISPR libraries for target validation).

- Novel : Use tools like CiteSpace to identify understudied pathways in existing literature.

- Ethical : Obtain IRB approval for human-derived samples.

- Relevant : Align with global health priorities (e.g., antimicrobial resistance) .

属性

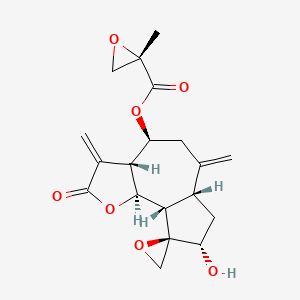

分子式 |

C19H22O7 |

|---|---|

分子量 |

362.4 g/mol |

IUPAC 名称 |

[(3aR,4S,6aR,8S,9R,9aS,9bS)-8-hydroxy-3,6-dimethylidene-2-oxospiro[3a,4,5,6a,7,8,9a,9b-octahydroazuleno[4,5-b]furan-9,2'-oxirane]-4-yl] (2S)-2-methyloxirane-2-carboxylate |

InChI |

InChI=1S/C19H22O7/c1-8-4-11(25-17(22)18(3)6-23-18)13-9(2)16(21)26-15(13)14-10(8)5-12(20)19(14)7-24-19/h10-15,20H,1-2,4-7H2,3H3/t10-,11-,12-,13+,14-,15-,18-,19+/m0/s1 |

InChI 键 |

HQZJODBJOBTCPI-BQPPTCRNSA-N |

SMILES |

CC1(CO1)C(=O)OC2CC(=C)C3CC(C4(C3C5C2C(=C)C(=O)O5)CO4)O |

手性 SMILES |

C[C@]1(CO1)C(=O)O[C@H]2CC(=C)[C@@H]3C[C@@H]([C@@]4([C@@H]3[C@@H]5[C@@H]2C(=C)C(=O)O5)CO4)O |

规范 SMILES |

CC1(CO1)C(=O)OC2CC(=C)C3CC(C4(C3C5C2C(=C)C(=O)O5)CO4)O |

同义词 |

repin |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。